2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine
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Overview
Description
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by reduction and cyclization steps . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acid chlorides or bromides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated amine derivatives.
Scientific Research Applications
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to modulation of biological pathways. For instance, its antimicrobial activity could be due to inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Similar in structure but with different biological activities.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Known for its antimicrobial and anti-inflammatory properties.
Tetrahydroimidazo[4,5-c]pyridine: Another structurally related compound with distinct chemical properties.
Uniqueness
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine is unique due to its specific substitution pattern and the presence of the propan-1-amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-8(6-11)9-7-13-5-3-2-4-10(13)12-9/h7-8H,2-6,11H2,1H3 |
InChI Key |
PKZJHWODPZGVAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CN2CCCCC2=N1 |
Origin of Product |
United States |
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